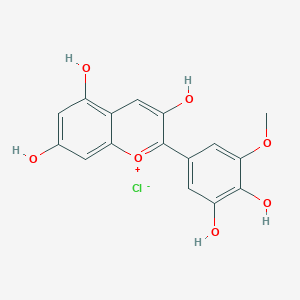

Petunidin

Description

RN given for chloride salt

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-(3,4-dihydroxy-5-methoxyphenyl)chromenylium-3,5,7-triol;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O7.ClH/c1-22-14-3-7(2-11(19)15(14)21)16-12(20)6-9-10(18)4-8(17)5-13(9)23-16;/h2-6H,1H3,(H4-,17,18,19,20,21);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QULMBDNPZCFSPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1O)O)C2=[O+]C3=CC(=CC(=C3C=C2O)O)O.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1429-30-7 | |

| Record name | Petunidin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1429-30-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Petunidin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001429307 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Petunidin chloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11907 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(3,4-dihydroxy-5-methoxyphenyl)-3,5,7-trihydroxy-1-benzopyrylium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.409 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PETUNIDIN CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WRK4Q8K2D8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Petunidin Biosynthesis Pathway: A Technical Guide for Researchers

An in-depth exploration of the enzymatic reactions, regulatory networks, and experimental analysis of petunidin synthesis in plants, tailored for researchers, scientists, and drug development professionals.

Petunidin, an O-methylated anthocyanidin, is a water-soluble pigment that imparts a spectrum of deep red and purple hues to numerous flowers, fruits, and other plant tissues. As a member of the flavonoid class of secondary metabolites, petunidin not only plays a vital role in plant physiology, including attracting pollinators and protecting against UV radiation, but has also garnered significant interest for its potential health benefits in humans, attributed to its antioxidant and anti-inflammatory properties. This technical guide provides a comprehensive overview of the petunidin biosynthesis pathway, its intricate regulation, and detailed methodologies for its investigation.

The Core Biosynthesis Pathway

The synthesis of petunidin is a specialized branch of the broader flavonoid and anthocyanin biosynthesis pathways. The pathway initiates from the general phenylpropanoid pathway, which converts the amino acid phenylalanine into 4-coumaroyl-CoA. This precursor then enters the flavonoid pathway, leading to the formation of dihydroflavonols. The specific branch leading to petunidin involves a series of enzymatic steps that culminate in the methylation of the anthocyanidin delphinidin.

The key enzymatic steps are:

-

Chalcone Synthase (CHS): Catalyzes the condensation of one molecule of 4-coumaroyl-CoA and three molecules of malonyl-CoA to form naringenin chalcone.

-

Chalcone Isomerase (CHI): Converts naringenin chalcone to naringenin, a flavanone.

-

Flavanone 3-Hydroxylase (F3H): Hydroxylates naringenin to produce dihydrokaempferol (DHK).

-

Flavonoid 3',5'-Hydroxylase (F3'5'H): A key branching point enzyme, F3'5'H hydroxylates DHK at the 3' and 5' positions of the B-ring to produce dihydromyricetin (DHM). This step is crucial for the production of delphinidin-derived anthocyanins.

-

Dihydroflavonol 4-Reductase (DFR): Reduces DHM to leucodelphinidin.

-

Anthocyanidin Synthase (ANS) / Leucoanthocyanidin Dioxygenase (LDOX): Oxidizes leucodelphinidin to form the unstable anthocyanidin, delphinidin.

-

Anthocyanin O-Methyltransferase (AOMT): In the final step specific to petunidin synthesis, an O-methyltransferase catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the 5'-hydroxyl group of delphinidin, yielding petunidin.[1]

-

Glycosylation: Following its synthesis, petunidin is typically glycosylated by UDP-glucose:flavonoid 3-O-glucosyltransferase (UFGT) to form more stable petunidin glycosides, such as petunidin-3-O-glucoside.

Regulatory Network

The biosynthesis of petunidin, like other anthocyanins, is tightly regulated at the transcriptional level by a conserved protein complex known as the MBW complex.[2][3] This complex comprises transcription factors from three families:

-

R2R3-MYB proteins: These are often the primary determinants of which structural genes in the pathway are activated.

-

Basic helix-loop-helix (bHLH) proteins: These act as co-activators with MYB proteins.

-

WD40 repeat (WDR) proteins: These proteins are thought to stabilize the MBW complex.

The MBW complex binds to the promoters of the late biosynthetic genes (LBGs) of the anthocyanin pathway, such as DFR and ANS, to activate their transcription. Environmental cues, such as light and temperature, as well as hormonal signals, can influence the expression of the MBW complex components, thereby modulating petunidin production.

Quantitative Data

The concentration of petunidin and its glycosides varies significantly among different plant species, tissues, and developmental stages. The following table summarizes the content of petunidin and its derivatives in a selection of fruits and flowers.

Table 1: Petunidin and its Glycosides Content in Various Plant Sources

| Plant Species | Tissue | Petunidin Derivative | Concentration (mg/100g FW) | Reference |

| Vitis vinifera (Grape) | Skin | Petunidin-3-O-glucoside | 0.5 - 15.0 | [4] |

| Vaccinium myrtillus (Bilberry) | Fruit | Petunidin-3-O-glucoside | 10.0 - 50.0 | [5][6] |

| Vaccinium angustifolium (Lowbush Blueberry) | Fruit | Petunidin-3-O-glucoside | 5.0 - 25.0 | [5] |

| Myrtus communis (Myrtle) | Berries | Petunidin-3-O-glucoside | ~12.5% of total anthocyanins | [3] |

| Berberis heteropoda | Fruit | Petunidin-3-O-glucopyranoside | 10.5% of total anthocyanins | [7] |

| Dahlia variabilis | Petals | Petunidin | Minor component | [8] |

| Prunus serrulata | Petals | Petunidin-3-O-glucoside | Significantly upregulated in some cultivars | [5] |

| Vaccinium padifolium | Berries | Petunidin glycosides | Present | [6] |

Table 2: Kinetic Parameters of Key Enzymes in the Petunidin Biosynthesis Pathway

| Enzyme | Plant Source | Substrate | Km (µM) | Vmax (pkat/mg protein) | Reference |

| Flavonoid 3',5'-Hydroxylase (F3'5'H) | Camellia sinensis | Naringenin | 3.22 | - | [9] |

| Flavonoid 3',5'-Hydroxylase (F3'5'H) | Camellia sinensis | Dihydrokaempferol | 3.26 | - | [9] |

| Anthocyanin O-Methyltransferase (AOMT) | Vitis vinifera | Delphinidin-3-O-glucoside | 15.0 | 1.1 | [1] |

| Anthocyanin O-Methyltransferase (AOMT) | Citrus reticulata | Luteolin | 7.6 | - | [10] |

| Anthocyanin O-Methyltransferase (AOMT) | Citrus reticulata | Tricetin | 8.7 | - | [10] |

Note: Kinetic parameters can vary depending on the specific enzyme isoform, assay conditions, and plant species.

Experimental Protocols

Extraction of Petunidin and Other Anthocyanins for HPLC Analysis

This protocol describes a general method for extracting anthocyanins from plant tissues.

Materials:

-

Plant tissue (fresh, frozen, or freeze-dried)

-

Extraction solvent: Methanol containing 1% (v/v) HCl (acidified methanol)

-

Liquid nitrogen

-

Mortar and pestle or homogenizer

-

Centrifuge

-

0.22 µm syringe filters

Procedure:

-

Grind approximately 1 g of plant tissue to a fine powder in liquid nitrogen using a pre-chilled mortar and pestle.

-

Transfer the powder to a centrifuge tube and add 10 mL of acidified methanol.

-

Vortex the mixture thoroughly and incubate in the dark at 4°C for at least 1 hour (overnight is recommended for complete extraction).

-

Centrifuge the extract at 10,000 x g for 15 minutes at 4°C.

-

Carefully collect the supernatant.

-

Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

-

Store the extracted sample at -20°C in the dark until analysis.

Quantification of Petunidin by High-Performance Liquid Chromatography (HPLC)

Instrumentation and Columns:

-

HPLC system with a diode array detector (DAD) or UV-Vis detector.

-

C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

Mobile Phase and Gradient:

-

Mobile Phase A: 5% (v/v) formic acid in water.

-

Mobile Phase B: 100% Acetonitrile.

-

Flow rate: 1.0 mL/min.

-

Injection volume: 20 µL.

-

Detection wavelength: 520 nm.

-

Gradient program:

-

0-5 min: 10% B

-

5-25 min: 10-30% B (linear gradient)

-

25-30 min: 30-50% B (linear gradient)

-

30-35 min: 50-10% B (linear gradient)

-

35-40 min: 10% B (equilibration)

-

Quantification:

-

Prepare a calibration curve using a petunidin standard of known concentrations.

-

Identify and quantify the petunidin peak in the sample chromatogram by comparing its retention time and UV-Vis spectrum with the standard.

-

Calculate the concentration of petunidin in the original sample based on the calibration curve and the dilution factor.

Gene Expression Analysis by RT-qPCR

This protocol outlines the steps for analyzing the expression of genes involved in petunidin biosynthesis.

1. RNA Extraction and cDNA Synthesis:

-

Extract total RNA from plant tissue using a suitable kit or a TRIzol-based method.

-

Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and gel electrophoresis.

-

Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) primers.

2. qPCR Reaction:

-

Design and validate primers for the target genes (e.g., CHS, F3'5'H, DFR, ANS, AOMT) and a reference gene (e.g., Actin, Tubulin, GAPDH).

-

Prepare the qPCR reaction mixture containing SYBR Green master mix, forward and reverse primers, and cDNA template.

-

Perform the qPCR reaction in a real-time PCR system with the following typical cycling conditions:

-

Initial denaturation: 95°C for 10 min.

-

40 cycles of:

-

Denaturation: 95°C for 15 s.

-

Annealing/Extension: 60°C for 1 min.

-

-

Melt curve analysis to verify the specificity of the amplified product.

-

3. Data Analysis:

-

Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of the target genes to the reference gene.

Enzyme Assay for Anthocyanin O-Methyltransferase (AOMT)

This protocol is adapted from methods for assaying catechol-O-methyltransferases and can be optimized for the specific AOMT involved in petunidin synthesis.[10][11]

Materials:

-

Enzyme extract (crude or purified)

-

Substrate: Delphinidin-3-O-glucoside (or other relevant delphinidin glycoside)

-

Methyl donor: S-Adenosyl-L-methionine (SAM)

-

Assay buffer: 100 mM Tris-HCl, pH 7.5

-

Stopping solution: 2 M HCl

-

HPLC system for product analysis

Procedure:

-

Prepare a reaction mixture containing:

-

100 µL Assay buffer

-

10 µL Delphinidin-3-O-glucoside solution (1 mM)

-

10 µL SAM solution (10 mM)

-

-

Pre-incubate the mixture at 30°C for 5 minutes.

-

Initiate the reaction by adding 20 µL of the enzyme extract.

-

Incubate the reaction at 30°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction by adding 50 µL of 2 M HCl.

-

Centrifuge the mixture to pellet any precipitated protein.

-

Analyze the supernatant by HPLC (as described in section 4.2) to separate and quantify the product, petunidin-3-O-glucoside.

-

Calculate the enzyme activity based on the amount of product formed per unit time per amount of protein.

Experimental and Logical Workflows

Visualizing the experimental and logical workflows can aid in planning and executing research on petunidin biosynthesis.

This technical guide provides a foundational understanding of the petunidin biosynthesis pathway and practical methodologies for its investigation. The provided protocols and data serve as a starting point for researchers to delve deeper into the fascinating world of plant secondary metabolism and its potential applications.

References

- 1. academic.oup.com [academic.oup.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Early Steps in Proanthocyanidin Biosynthesis in the Model Legume Medicago truncatula - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Integrated Metabolomics and Transcriptome Analysis of Anthocyanin Biosynthetic Pathway in Prunus serrulata - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. A Review of Quantitative and Topical Analysis of Anthocyanins in Food - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Methylation mediated by an anthocyanin, O-methyltransferase, is involved in purple flower coloration in Paeonia - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Characterization of a Flavonoid 3’/5’/7-O-Methyltransferase from Citrus reticulata and Evaluation of the In Vitro Cytotoxicity of Its Methylated Products - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Molecular characterization of O-methyltransferases involved in isoquinoline alkaloid biosynthesis in Coptis japonica - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Natural Bounty of Petunidin and its Glycosides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural sources of petunidin and its glycosides, compounds of significant interest for their potential therapeutic applications. This document details their prevalence in various plant-based foods, presents quantitative data, outlines experimental protocols for their extraction and analysis, and explores the key signaling pathways they modulate.

Natural Sources and Quantitative Occurrence

Petunidin, a type of anthocyanidin, and its glycosidic forms are responsible for the deep red, purple, and blue hues observed in many fruits and vegetables. These compounds are particularly abundant in berries and grapes. The following tables summarize the quantitative data on the petunidin and its glycosides content in various natural sources, compiled from multiple analytical studies.

Table 1: Petunidin and its Glycosides Content in Berries (mg/100g fresh weight)

| Berry Species | Cultivar(s) | Petunidin-3-O-glucoside | Petunidin-3-O-galactoside | Petunidin-3-O-arabinoside | Total Petunidin Glycosides | Reference(s) |

| Blueberry (Vaccinium corymbosum) | Toro | 195.01 (as total anthocyanins) | - | - | - | [1] |

| Legacy | - | - | - | - | [1] | |

| Bluegold | 101.88 (as total anthocyanins) | - | - | - | [1] | |

| 'Duke' | Present | Present | Present | 1100 (total flavonoids) | [2] | |

| 'Rubel' | - | - | - | 534.16 (total anthocyanins) | [3] | |

| 'Puru' | - | - | - | 71.73 (total anthocyanins) | [3] | |

| Blueberry (Vaccinium angustifolium) | Lowbush | - | - | - | - | [4] |

| Blackcurrant (Ribes nigrum) | - | Present | - | - | - | [5] |

| Saskatoon Berry (Amelanchier alnifolia) | - | Present | - | - | - | |

| Chokeberry (Aronia sp.) | - | Present | - | - | - |

Table 2: Petunidin and its Glycosides Content in Grapes (Vitis vinifera) and Grape Products

| Grape Variety | Sample Type | Petunidin-3-O-glucoside (mg/L or mg/100g FW) | Other Petunidin Glycosides | Reference(s) |

| Various Red Grape Juices | Juice | Not detected in most | - | [6] |

| 'Catawba' | Fruit | - | Total Anthocyanins: 716.4 mg/100g FW | [7] |

| 'Vidal Black' | Fruit | - | Total Anthocyanins: 181.2 mg/100g FW | [7] |

| Teinturier Varieties | Skin | Present | Petunidin-3-(p-coumaroyl-glucoside) | [8] |

| Various Table Grapes | Skin | Present | - | [9] |

Experimental Protocols

Accurate quantification and characterization of petunidin and its glycosides are paramount for research and development. This section details common methodologies for their extraction and analysis from plant matrices.

Extraction of Anthocyanins (including Petunidin Glycosides) from Berries

This protocol is a generalized procedure based on common laboratory practices.

Objective: To extract anthocyanins from fresh or frozen berries for subsequent analysis.

Materials:

-

Fresh or frozen berries

-

Methanol (HPLC grade)

-

Formic acid (or Hydrochloric acid)

-

Mortar and pestle or a blender

-

Centrifuge and centrifuge tubes

-

Rotary evaporator

-

Solid-Phase Extraction (SPE) cartridges (C18)

-

0.22 µm syringe filters

Procedure:

-

Sample Preparation: Weigh a known amount of fresh or frozen berries (e.g., 10 g). If frozen, allow them to thaw slightly.

-

Homogenization: Homogenize the berries with an acidified methanol solution (e.g., methanol with 0.1% HCl or 1% formic acid) in a blender or using a mortar and pestle. A common solvent-to-sample ratio is 10:1 (v/w).

-

Extraction: Transfer the homogenate to a centrifuge tube. The mixture can be sonicated for 15-30 minutes and then agitated on a shaker in the dark for 1-2 hours at room temperature to enhance extraction efficiency.

-

Centrifugation: Centrifuge the mixture at a high speed (e.g., 10,000 x g) for 15-20 minutes at 4°C to pellet the solid debris.

-

Supernatant Collection: Carefully decant and collect the supernatant containing the anthocyanin extract.

-

Re-extraction (Optional): The remaining pellet can be re-extracted with the acidified methanol solution to ensure maximum recovery of anthocyanins. The supernatants are then combined.

-

Solvent Evaporation: The combined supernatant is concentrated under reduced pressure using a rotary evaporator at a temperature below 40°C to remove the methanol.

-

Purification (SPE): The concentrated aqueous extract is then passed through a pre-conditioned C18 SPE cartridge. Sugars and other polar compounds are washed away with acidified water, and the anthocyanins are then eluted with acidified methanol.

-

Final Preparation: The eluted anthocyanin fraction is evaporated to dryness and then reconstituted in a suitable solvent (e.g., mobile phase for HPLC analysis). The final solution is filtered through a 0.22 µm syringe filter before injection into the analytical instrument.

Quantification by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

This protocol provides a general framework for the quantitative analysis of petunidin glycosides.

Instrumentation:

-

UPLC system coupled with a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions:

-

Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm particle size).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient Elution: A typical gradient starts with a low percentage of mobile phase B, which is gradually increased to elute the anthocyanins. For example: 0-2 min, 5% B; 2-15 min, 5-40% B; 15-17 min, 40-95% B; 17-19 min, 95% B; 19-20 min, 95-5% B; 20-25 min, 5% B.

-

Flow Rate: 0.3 - 0.5 mL/min.

-

Column Temperature: 30-40°C.

-

Injection Volume: 1-5 µL.

Mass Spectrometry Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Specific precursor-to-product ion transitions for each petunidin glycoside are monitored for quantification. For example, for petunidin-3-O-glucoside (m/z 479.1), a characteristic product ion (m/z 317.1, corresponding to the petunidin aglycone) would be monitored.

-

Optimization: Ion source parameters (e.g., capillary voltage, source temperature, gas flows) and compound-specific parameters (e.g., collision energy, declustering potential) should be optimized for each analyte to achieve maximum sensitivity.

Quantification:

-

A calibration curve is constructed using certified reference standards of the petunidin glycosides of interest at various concentrations. The peak area of the analyte in the sample is then used to determine its concentration by interpolating from the calibration curve.

Signaling Pathways Modulated by Petunidin

Petunidin and its glycosides have been shown to exert their biological effects by modulating several key cellular signaling pathways. These pathways are critical in regulating inflammation, oxidative stress, and cell survival.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response. Petunidin has been demonstrated to inhibit this pathway, thereby reducing the expression of pro-inflammatory genes.

Caption: Petunidin's inhibition of the NF-κB inflammatory pathway.

Modulation of the PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is crucial for cell survival, proliferation, and metabolism. Anthocyanins, including petunidin, can modulate this pathway, which has implications for their anti-obesity and other metabolic benefits.[10][11]

Caption: Modulation of the PI3K/Akt signaling pathway by petunidin.[12][13]

Activation of the Nrf2 Antioxidant Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a primary regulator of the cellular antioxidant response. Petunidin has been shown to activate this pathway, leading to the expression of antioxidant enzymes.[14][15]

Caption: Petunidin's activation of the Nrf2 antioxidant response pathway.[14][15]

Experimental Workflow Overview

The following diagram illustrates a typical workflow for the investigation of petunidin and its glycosides from natural sources.

Caption: General experimental workflow for petunidin research.

This guide serves as a foundational resource for researchers and professionals in the field of natural product chemistry and drug development. The provided data and protocols offer a starting point for further investigation into the promising health benefits of petunidin and its glycosides.

References

- 1. wildblueberries.com [wildblueberries.com]

- 2. Blueberry (Vaccinium spp.) Anthocyanins and Their Functions, Stability, Bioavailability, and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Concentration data for Peonidin 3-O-glucoside in Lowbush blueberry, jam - Phenol-Explorer [phenol-explorer.eu]

- 5. Anti-Inflammatory and Anticancer Effects of Anthocyanins in In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ijeab.com [ijeab.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. oeno-one.eu [oeno-one.eu]

- 10. Critical Review on Anti-Obesity Effects of Anthocyanins Through PI3K/Akt Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Critical Review on Anti-Obesity Effects of Anthocyanins Through PI3K/Akt Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physical and Chemical Properties of Petunidin Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Petunidin chloride, a member of the anthocyanidin class of flavonoids, is a naturally occurring pigment responsible for the deep red, purple, and blue hues observed in many fruits, flowers, and vegetables. As a potent antioxidant and an inhibitor of key cellular signaling pathways, Petunidin chloride has garnered significant interest within the scientific community for its potential therapeutic applications, including in the fields of oncology and cardiovascular disease. This technical guide provides a comprehensive overview of the physical and chemical properties of Petunidin chloride, detailed experimental protocols for its characterization, and a visualization of its role in cellular signaling.

Physicochemical Properties

The fundamental physical and chemical characteristics of Petunidin chloride are summarized below. These properties are crucial for its handling, formulation, and application in research and development.

Identity and Structure

| Property | Value | Source |

| Chemical Name | 2-(3,4-dihydroxy-5-methoxyphenyl)-3,5,7-trihydroxychromenylium chloride | N/A |

| Synonyms | Petunidin, Petunidol, Myrtillidin chloride | N/A |

| CAS Number | 1429-30-7 | N/A |

| Molecular Formula | C₁₆H₁₃ClO₇ | N/A |

| Molecular Weight | 352.72 g/mol | N/A |

| Appearance | Red-black powder or crystalline solid | N/A |

| Purity | ≥95% (HPLC) | [1] |

| SMILES | COc1cc(-c2[o+]c3cc(O)cc(O)c3cc2O)cc(O)c1O.[Cl-] | [1] |

| InChI | InChI=1S/C16H12O7.ClH/c1-22-14-3-7(2-11(19)15(14)21)16-12(20)6-9-10(18)4-8(17)5-13(9)23-16;/h2-6H,1H3,(H4-17,18,19,20,21);1H | N/A |

Physical Properties

| Property | Value | Source |

| Melting Point | Not precisely determined (rough estimate available) | [2][3] |

| Density | 1.3212 g/cm³ (rough estimate) | [2][3] |

| Solubility | Soluble in DMSO (~15 mg/mL), DMF (~25 mg/mL), ethanol (~15 mg/mL), and methanol. Sparingly soluble in aqueous buffers (e.g., ~0.1 mg/mL in a 1:9 solution of DMF:PBS, pH 7.2). | [4][5] |

| UV-Vis Absorption (λmax) | 206 nm, 274 nm, 538 nm (in acidic mobile phase, pH ≤ 3); 573 nm | [4][6][7] |

| Storage | Store at -20°C in a dry and dark place. | [8] |

| Stability | Stable for at least 4 years when stored at -20°C. Aqueous solutions are not recommended to be stored for more than one day. | [4][5] |

Experimental Protocols

Detailed methodologies for the characterization of Petunidin chloride are outlined below. These protocols are based on established analytical techniques for flavonoids and related natural products.

Determination of Melting Point

Methodology:

-

Sample Preparation: A small amount of finely powdered, dry Petunidin chloride is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus: A calibrated melting point apparatus is used.

-

Procedure:

-

The capillary tube containing the sample is placed in the heating block of the apparatus.

-

The sample is heated at a rapid rate initially to determine an approximate melting range.

-

The measurement is repeated with a fresh sample, heating at a slower rate (1-2 °C per minute) as the temperature approaches the approximate melting point.

-

The temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.

-

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a standard method for determining the purity of Petunidin chloride.

Methodology:

-

Instrumentation: A standard HPLC system equipped with a photodiode array (PDA) or UV-Vis detector.

-

Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is commonly used.

-

Mobile Phase: A gradient of two solvents is typically employed:

-

Solvent A: Water with 1% formic acid (v/v)

-

Solvent B: Acetonitrile with 1% formic acid (v/v)

-

-

Gradient Program: A typical gradient might be: 0-1 min, 10% B; 1-5 min, increase to 50% B; 5.1-7 min, return to 10% B.

-

Flow Rate: 0.35 mL/min.

-

Injection Volume: 1 µL.

-

Detection: The absorbance is monitored at the λmax of Petunidin, typically around 520-540 nm.

-

Sample Preparation: A stock solution of Petunidin chloride is prepared in methanol or another suitable solvent and filtered through a 0.22 µm syringe filter before injection.

UV-Visible Spectroscopy

UV-Vis spectroscopy is used to determine the absorption maxima of Petunidin chloride, which is characteristic of its chemical structure.

Methodology:

-

Instrumentation: A calibrated UV-Vis spectrophotometer.

-

Solvent: An acidic mobile phase (pH ≤ 3) is recommended to maintain the flavylium cation form. A common solvent is methanol containing 0.1% HCl.

-

Procedure:

-

A dilute solution of Petunidin chloride is prepared in the chosen solvent.

-

The spectrophotometer is blanked using the same solvent.

-

The absorbance spectrum of the sample is recorded over a wavelength range of 200-800 nm.

-

The wavelengths of maximum absorbance (λmax) are identified.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of Petunidin chloride.

Methodology:

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Solvent: A deuterated solvent in which Petunidin chloride is soluble, such as deuterated methanol (CD₃OD) with a small amount of deuterated trifluoroacetic acid (TFA-d) to ensure stability and solubility.

-

Experiments:

-

¹H NMR: Provides information on the number and types of protons in the molecule.

-

¹³C NMR: Provides information on the carbon skeleton.

-

2D NMR (e.g., COSY, HSQC, HMBC): Used to establish the connectivity between protons and carbons, confirming the overall structure.

-

-

Sample Preparation: A few milligrams of Petunidin chloride are dissolved in the deuterated solvent in an NMR tube.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the exact mass and fragmentation pattern of Petunidin chloride, confirming its molecular weight and structure.

Methodology:

-

Instrumentation: A mass spectrometer, often coupled with a liquid chromatography system (LC-MS). Electrospray ionization (ESI) is a common ionization technique for anthocyanins.

-

Mode: Positive ion mode is typically used to detect the flavylium cation.

-

Analysis:

-

Full Scan MS: To determine the mass-to-charge ratio (m/z) of the molecular ion.

-

Tandem MS (MS/MS): To induce fragmentation of the molecular ion and analyze the resulting fragment ions, which provides structural information.

-

-

Sample Preparation: The sample is prepared as for HPLC analysis and introduced into the mass spectrometer via the LC system or direct infusion.

Signaling Pathways and Experimental Workflows

Petunidin chloride has been shown to exert its biological effects through the modulation of specific cellular signaling pathways. A key target is the Focal Adhesion Kinase (FAK).

Inhibition of FAK Signaling Pathway

Petunidin chloride acts as an inhibitor of Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, migration, proliferation, and survival. The FAK signaling pathway is often upregulated in cancer, promoting tumor progression and metastasis.

References

- 1. mdpi.com [mdpi.com]

- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 3. Procedures for Extraction of Anthocyanins from Different Food | Encyclopedia MDPI [encyclopedia.pub]

- 4. UV-Vis Spectrum of Petunidin | SIELC Technologies [sielc.com]

- 5. researchgate.net [researchgate.net]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. researchgate.net [researchgate.net]

- 8. Alternative Extraction and Downstream Purification Processes for Anthocyanins - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Stability of Petunidin Under Diverse pH and Temperature Conditions

Introduction

Petunidin is a water-soluble anthocyanidin, a type of flavonoid pigment responsible for the purple, blue, and red hues observed in many plants, fruits, and vegetables. As a natural colorant with potent antioxidant properties, petunidin and its glycoside derivatives are of significant interest to the food, pharmaceutical, and cosmetic industries. However, the inherent instability of anthocyanins, including petunidin, presents a considerable challenge for their commercial application. Their color and structural integrity are profoundly influenced by environmental factors, most notably pH and temperature.[1] This technical guide provides an in-depth analysis of petunidin's stability under various pH and temperature regimes, offering quantitative data, detailed experimental protocols, and visual representations of key chemical pathways and workflows for researchers, scientists, and drug development professionals.

The Influence of pH on Petunidin's Structure and Stability

The pH of an aqueous solution is a critical determinant of the structure, color, and stability of petunidin. Like other anthocyanins, petunidin exists as an equilibrium of different chemical forms, with the dominant structure varying significantly with pH.[1][2][3]

-

Acidic Conditions (pH < 3): In strongly acidic environments, petunidin predominantly exists as the red-colored flavylium cation .[1] This form is the most stable and intensely colored of the petunidin structures.

-

Moderately Acidic Conditions (pH 4-6): As the pH increases, the flavylium cation undergoes hydration to form the colorless carbinol pseudobase .[1] This structure exists in equilibrium with the chalcone pseudobase , which is also colorless or slightly yellowish.[1][3] A blue quinoidal base may also be present in this pH range.[1] The presence of multiple, less stable, and colorless forms leads to a rapid fading of color.

-

Neutral to Alkaline Conditions (pH > 7): At neutral or alkaline pH, the anthocyanin molecule is highly unstable and prone to degradation.[1][4] The chalcone form can undergo irreversible cleavage of the central C-ring, leading to the formation of smaller phenolic compounds and a complete loss of the characteristic color.[5][6]

The structural transformations of petunidin in response to changing pH are reversible to a certain extent, but prolonged exposure to neutral or alkaline conditions leads to irreversible degradation. The presence of a methoxyl group on the B-ring of petunidin generally confers slightly greater stability compared to anthocyanidins with more hydroxyl groups, such as delphinidin.[7][8]

The Influence of Temperature on Petunidin Stability

Elevated temperatures accelerate the degradation of petunidin, leading to a loss of color and antioxidant activity.[7] This thermal degradation is a significant concern during food processing operations like pasteurization, blanching, and drying.[9]

The primary mechanism of thermal degradation involves the cleavage of the anthocyanin structure.[1][5] The process generally follows these steps:

-

Glycosidic Bond Hydrolysis: If petunidin is in its glycoside form (bound to a sugar), the initial step is often the cleavage of the sugar moiety, yielding the less stable petunidin aglycone.

-

Pyran Ring Opening: The central pyran (C-ring) of the aglycone opens to form the unstable chalcone intermediate.[5][6][10]

-

Chalcone Cleavage: The chalcone structure is then irreversibly cleaved, breaking down into smaller phenolic derivatives.[5][10] The A-ring typically yields phloroglucinaldehyde, while the B-ring forms a benzoic acid derivative.[10]

The rate of thermal degradation is widely reported to follow first-order reaction kinetics .[5][10][11][12][13] This means the rate of degradation is directly proportional to the concentration of petunidin.[10] The degradation rate constant (k) and the half-life (t1/2) are key parameters used to quantify this process.

Quantitative Data on Petunidin Stability

The stability of petunidin is best understood through quantitative kinetic data. The degradation rate constant (k) and half-life (t1/2) are strongly dependent on both pH and temperature. Generally, the degradation rate constant increases with rising temperature and pH.[11][12]

Table 1: Degradation Kinetics of Petunidin and Related Anthocyanins

| Anthocyanin | pH | Temperature (°C) | Rate Constant (k) (min⁻¹) | Half-life (t₁/₂) (min) | Reference |

|---|---|---|---|---|---|

| Peonidin-3-glucoside (P3G) | 2 | 60 | 1.99 x 10⁻⁴ | 3482 | [9] |

| Peonidin-3-glucoside (P3G) | 6 | 90 | Not specified, but highest degradation rate | Not specified | [9] |

| General Anthocyanins | 3.0 | 98 | - | More stable than at pH 1.0 | [11] |

| General Anthocyanins | 5.0 | 100 | Highest k value observed | Lowest t1/2 value observed | [11] |

| Pelargonidin-3-glucoside | - | Ultrasound (200W) | 1.69 x 10⁻² | 41.02 | [14] |

| Pelargonidin-3-glucoside | - | Ultrasound (500W) | 6.72 x 10⁻² | 10.32 | [14] |

| Cyanidin-3-glucosylrutinoside | - | 80 | 2.2 x 10⁻² | 32.10 | [13] |

| Cyanidin-3-glucosylrutinoside | - | 120 | 8.5 x 10⁻² | Not calculated |[13] |

Note: Data specific to petunidin is limited in the literature. The table includes data from closely related anthocyanins to illustrate general trends.

Table 2: Colorimetric Properties of Petunidin Derivatives at Various pH

| Source | pH | Color | Hue Angle (h°) | Predominant Form | Reference |

|---|---|---|---|---|---|

| Purple Potato / Black Goji | 3 | Red-Purple | ~355° | Flavylium Cation | [2] |

| Purple Potato / Black Goji | 6 | Purple | 327.7° - 341.6° | Equilibrium | [2] |

| Purple Potato / Black Goji | 7-9 | Vivid Blue | 242.6° - 306.6° | Metal Chelates / Quinoidal Base | [2] |

| Purple Potato / Black Goji | 10 | Violet-Blue | 207.8° - 282.6° | Quinoidal Base |[2] |

Experimental Protocols for Stability Assessment

Accurate assessment of petunidin stability requires robust and reproducible experimental designs. The following protocols outline standard methodologies for quantifying degradation using HPLC and spectrophotometry.

Protocol 1: Degradation Kinetics using High-Performance Liquid Chromatography (HPLC)

This method allows for the precise quantification of the parent petunidin compound, distinguishing it from its degradation products.

1. Materials and Equipment:

-

Petunidin standard (e.g., petunidin-3-glucoside, >97% purity)[15]

-

Buffer solutions at desired pH values (e.g., citrate-phosphate for pH 3.0-7.0, KCl/HCl for pH < 2.0)[10][15]

-

HPLC system with a C18 reversed-phase column and a Diode Array Detector (DAD) or UV-Vis detector[10][15]

-

HPLC-grade solvents (e.g., acetonitrile, methanol, formic acid, water)[8][15]

-

Temperature-controlled incubator or water bath[15]

-

Syringe filters (0.45 µm)[15]

2. Procedure:

-

Sample Preparation: Prepare a stock solution of petunidin in a slightly acidified solvent (e.g., methanol with 0.1% HCl) to ensure initial stability.[15] Dilute the stock solution into the various buffer solutions to achieve a known starting concentration suitable for HPLC detection.[15]

-

Thermal Stress Application: Dispense equal aliquots of the petunidin-buffer solutions into multiple sealed amber vials.[10] Place the vials in a pre-heated incubator or water bath set to the desired experimental temperature (e.g., 60, 80, 100 °C).[11]

-

Time-Point Sampling: At predetermined time intervals (e.g., 0, 20, 40, 60, 120 minutes), remove one vial for each pH/temperature condition.[10][11]

-

Reaction Quenching: Immediately place the removed vial in an ice bath to halt the degradation reaction.[10] Store samples at 4°C or -20°C until analysis.[10]

-

Quantification by HPLC:

-

Set up the HPLC system. A common mobile phase consists of a gradient of aqueous formic acid (e.g., 1-5%) and an organic solvent like methanol or acetonitrile.[7][8]

-

Set the detector to monitor at the maximum absorbance wavelength for petunidin, typically around 520-530 nm.[8][10]

-

Filter the quenched samples and inject them into the HPLC.

-

Identify the petunidin peak based on its retention time compared to a pure standard.[10]

-

Quantify the concentration by integrating the peak area and comparing it to a calibration curve generated from standards of known concentrations.[10]

-

3. Data Analysis:

-

For each temperature and pH condition, plot the natural logarithm of the petunidin concentration (ln[C]) versus time.[10]

-

If the plot is linear, the degradation follows first-order kinetics.[10]

-

The degradation rate constant (k) is the negative slope of the line (slope = -k).[10][15]

-

Calculate the half-life (t1/2) using the formula: t1/2 = 0.693 / k.[10]

Protocol 2: Color Stability Assessment using the pH Differential Method

This spectrophotometric method measures the concentration of monomeric anthocyanins and is useful for assessing color stability. It relies on the structural transformation of the flavylium cation at pH 1.0 versus pH 4.5.

1. Materials and Equipment:

-

Potassium chloride buffer (0.025 M, pH 1.0)[7]

-

Sodium acetate buffer (0.4 M, pH 4.5)[7]

-

Samples of petunidin solution subjected to stress conditions (as in Protocol 1).

2. Procedure:

-

Prepare two dilutions of each petunidin sample (from each time point and condition).[7]

-

Dilution A: Dilute with pH 1.0 potassium chloride buffer.

-

Dilution B: Dilute with pH 4.5 sodium acetate buffer.

-

-

Allow the solutions to equilibrate for at least 15 minutes.[7]

-

Measure the absorbance of both dilutions at the λmax for petunidin (~520 nm) and at 700 nm (to correct for haze) against a distilled water blank.[7]

-

Calculate the absorbance difference (A) using the formula: A = (Aλmax - A700nm)pH 1.0 - (Aλmax - A700nm)pH 4.5[7]

3. Data Analysis:

-

The monomeric anthocyanin concentration, expressed as petunidin-3-glucoside equivalents, can be calculated using the Beer-Lambert law: Monomeric Anthocyanin (mg/L) = (A × MW × DF × 1000) / (ε × l)

-

Where MW is the molecular weight, DF is the dilution factor, ε is the molar absorptivity, and l is the pathlength (1 cm).[7]

-

-

Plot the concentration of monomeric anthocyanin over time to assess the loss of color under the tested conditions.

Conclusion

The stability of petunidin is a complex function of its chemical environment, primarily dictated by pH and temperature. It exhibits maximum stability and color intensity in highly acidic conditions (pH < 3), where the flavylium cation form predominates. As pH increases, petunidin transforms into less stable, colorless structures, and becomes highly susceptible to irreversible degradation, particularly when combined with heat. Thermal degradation follows first-order kinetics and results in the cleavage of the molecule into smaller phenolic compounds. A thorough understanding of these degradation kinetics and structural transformations, quantified through rigorous experimental protocols, is essential for the effective application of petunidin as a natural colorant and bioactive compound in product development.

References

- 1. Anthocyanins: Factors Affecting Their Stability and Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Chemistry and Pharmacological Actions of Delphinidin, a Dietary Purple Pigment in Anthocyanidin and Anthocyanin Forms - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Review of the Current Knowledge of Thermal Stability of Anthocyanins and Approaches to Their Stabilization to Heat - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. Stability assessment of anthocyanins from black soybean, grape, and purple sweet potato under in vitro gastrointestinal digestion - PMC [pmc.ncbi.nlm.nih.gov]

- 9. degradation-kinetics-of-anthocyanins-from-purple-rice-bran-and-effect-of-hydrocolloids-on-its-stability - Ask this paper | Bohrium [bohrium.com]

- 10. benchchem.com [benchchem.com]

- 11. Thermal and pH degradation kinetics of anthocyanins in natural food colorant prepared from black rice bran - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Thermal and pH degradation kinetics of anthocyanins in natural food colorant prepared from black rice bran - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. ftb.com.hr [ftb.com.hr]

- 14. Stability, Antioxidant Capacity and Degradation Kinetics of Pelargonidin-3-glucoside Exposed to Ultrasound Power at Low Temperature - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

Spectroscopic Profile of Petunidin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for petunidin, a naturally occurring anthocyanidin with significant interest in the fields of food science, pharmacology, and drug development. This document summarizes key UV-Vis and NMR spectroscopic data, outlines detailed experimental protocols, and presents a logical workflow for spectroscopic analysis.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a fundamental technique for characterizing the electronic transitions within a molecule. For petunidin, the spectrum is characterized by two main absorption bands: Band I, corresponding to the B-ring cinnamoyl system, and Band II, related to the A-ring benzoyl system.

Table 1: UV-Vis Spectroscopic Data for Petunidin

| Solvent System | λmax (nm) | Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) | Reference |

| Acidic Mobile Phase (pH ≤ 3) | 206, 274, 538 | Not explicitly reported | [1] |

| Acidified Aqueous Solution (for anthocyanidin 3-monoglycosides) | Not specified | ~22,000 | [2] |

| Acidified Methanolic Solution (for anthocyanidin 3-monoglycosides) | Not specified | ~23,000 | [2] |

Note: The molar absorptivity values provided are average values for anthocyanidin 3-monoglycosides and serve as an estimation for petunidin.

Experimental Protocol: UV-Vis Spectroscopy of Petunidin

The following is a generalized protocol for obtaining the UV-Vis spectrum of petunidin, based on common practices for flavonoid analysis.

Objective: To determine the absorption maxima (λmax) of petunidin in the ultraviolet and visible regions.

Materials:

-

Petunidin standard

-

Methanol (HPLC grade)

-

Hydrochloric acid (HCl) or Formic Acid

-

Quartz cuvettes (1 cm path length)

-

UV-Vis spectrophotometer

Procedure:

-

Sample Preparation:

-

Prepare a stock solution of petunidin in acidified methanol (e.g., methanol with 0.1% HCl). The acidic conditions are crucial for stabilizing the flavylium cation form of the anthocyanidin.

-

From the stock solution, prepare a series of dilutions to a final concentration suitable for spectroscopic analysis (typically in the micromolar range).

-

-

Spectrophotometer Setup:

-

Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes.

-

Set the wavelength range to scan from 200 to 700 nm.

-

-

Measurement:

-

Use the acidified methanol as a blank to zero the instrument.

-

Record the absorbance spectrum of the petunidin solution.

-

Identify the wavelengths of maximum absorbance (λmax).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical structure of a molecule by probing the magnetic properties of atomic nuclei. Both ¹H and ¹³C NMR are essential for the structural elucidation of flavonoids like petunidin.

Table 2: ¹³C NMR Spectroscopic Data for Petunidin Chloride

| Carbon Atom | Chemical Shift (δ) (ppm) |

| Solid-State | Data has been recorded but specific shifts for each carbon are not detailed in the provided search results. |

Note: Detailed solution-state ¹H and ¹³C NMR data with assigned chemical shifts and coupling constants for petunidin in common deuterated solvents were not explicitly found in the initial search. The availability of solid-state ¹³C NMR data has been noted[3].

Experimental Protocol: NMR Spectroscopy of Petunidin

The following is a generalized protocol for obtaining ¹H and ¹³C NMR spectra of petunidin.

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of petunidin for structural characterization.

Materials:

-

Petunidin sample

-

Deuterated methanol (Methanol-d₄) or Deuterated Dimethyl Sulfoxide (DMSO-d₆)

-

NMR tubes (5 mm)

-

NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Sample Preparation:

-

Dissolve an appropriate amount of the petunidin sample (typically 1-5 mg for ¹H NMR, 10-20 mg for ¹³C NMR) in approximately 0.5-0.7 mL of the chosen deuterated solvent (e.g., Methanol-d₄).

-

Ensure the sample is fully dissolved. Gentle vortexing or sonication may be used if necessary.

-

Transfer the solution to a clean, dry NMR tube.

-

-

Spectrometer Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Tune the probe for the ¹H and ¹³C frequencies.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.

-

Process the spectrum by applying Fourier transformation, phase correction, and baseline correction.

-

Reference the spectrum to the residual solvent peak (e.g., Methanol-d₄ at 3.31 ppm).

-

Integrate the signals and determine the chemical shifts (δ) and coupling constants (J).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum. This is a longer experiment and may require a larger number of scans.

-

Process the spectrum similarly to the ¹H spectrum.

-

Reference the spectrum to the solvent peak (e.g., Methanol-d₄ at 49.0 ppm).

-

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a flavonoid compound like petunidin.

Caption: Workflow for Spectroscopic Analysis of Petunidin.

References

Petunidin: A Technical Guide for Researchers

FOR IMMEDIATE RELEASE

This technical guide provides an in-depth overview of Petunidin, a naturally occurring anthocyanidin, for researchers, scientists, and drug development professionals. This document outlines its chemical properties, biological activities, and associated experimental methodologies.

Chemical and Physical Data

Petunidin is a water-soluble pigment belonging to the flavonoid family, responsible for the red, purple, and blue colors of many fruits, flowers, and berries.

| Property | Value | Citation(s) |

| CAS Number | 1429-30-7 | [1][2][3][4][5] |

| Molecular Weight | 352.72 g/mol | [1][2][4][6] |

| Molecular Formula | C₁₆H₁₃ClO₇ | [1][6] |

| IUPAC Name | 2-(3,4-dihydroxy-5-methoxyphenyl)chromenylium-3,5,7-triol;chloride | [1] |

| Synonyms | Petunidin chloride, Petunidol | [3][7] |

Biological Activity and Signaling Pathways

Petunidin exhibits a range of biological activities, including antioxidant, anti-inflammatory, and anti-cancer effects. Its mechanisms of action involve the modulation of several key signaling pathways.

Inhibition of Focal Adhesion Kinase (FAK) Signaling

Petunidin has been shown to directly bind to and suppress the activity of Focal Adhesion Kinase (FAK).[3][8] FAK is a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, migration, and proliferation. By inhibiting FAK, Petunidin can attenuate downstream signaling cascades, including the PI3K/AKT and MAPK pathways, which are often dysregulated in cancer and other diseases.[9]

Modulation of NF-κB Signaling

Petunidin has also been demonstrated to downregulate the NF-κB signaling pathway.[6] NF-κB is a transcription factor that plays a central role in inflammatory responses and cell survival. By inhibiting NF-κB, Petunidin can reduce the expression of pro-inflammatory cytokines and enzymes, contributing to its anti-inflammatory effects.

Experimental Protocols

The following are generalized protocols for assessing the biological activity of Petunidin. Researchers should optimize these protocols for their specific experimental systems.

Cell Proliferation Assay (MTT Assay)

This protocol outlines a method to determine the effect of Petunidin on the proliferation of cancer cell lines such as HCT116.[10][11]

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of Petunidin (e.g., 10, 25, 50, 100 µM) and a vehicle control for 24, 48, and 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Wound Healing Migration Assay

This assay is used to evaluate the effect of Petunidin on the migration of cells, such as human aortic smooth muscle cells.[10][12]

-

Cell Seeding: Grow cells to a confluent monolayer in a 6-well plate.

-

Wound Creation: Create a scratch in the cell monolayer using a sterile 200 µL pipette tip.

-

Treatment: Wash the wells with PBS to remove detached cells and add fresh medium containing different concentrations of Petunidin or a vehicle control.

-

Image Acquisition: Capture images of the wound at 0 hours and at subsequent time points (e.g., 12, 24, 48 hours) using a microscope.

-

Data Analysis: Measure the width of the wound at different points and calculate the percentage of wound closure over time.

Western Blot Analysis

This protocol is for detecting changes in the protein expression and phosphorylation status of key signaling molecules following Petunidin treatment.

-

Cell Lysis: Treat cells with Petunidin for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-FAK, FAK, p-AKT, AKT, NF-κB) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

This technical guide provides a foundational understanding of Petunidin for research and development purposes. Further investigation into its diverse biological activities and mechanisms of action is warranted to fully elucidate its therapeutic potential.

References

- 1. benchchem.com [benchchem.com]

- 2. calslab.snu.ac.kr [calslab.snu.ac.kr]

- 3. Multi-Protective Effects of Petunidin-3-O-(trans-p-coumaroylrutinoside)-5-O-glucoside on D-Gal-Induced Aging Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Frontiers | Petunidin-Based Anthocyanin Relieves Oxygen Stress in Lactobacillus plantarum ST-III [frontiersin.org]

- 6. Petunidin, a B-ring 5′-O-Methylated Derivative of Delphinidin, Stimulates Osteoblastogenesis and Reduces sRANKL-Induced Bone Loss - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Petunidin - Wikipedia [en.wikipedia.org]

- 8. academic.oup.com [academic.oup.com]

- 9. Delphinidin suppresses proliferation and migration of human ovarian clear cell carcinoma cells through blocking AKT and ERK1/2 MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Enhanced apoptosis of HCT116 colon cancer cells treated with extracts from Calotropis gigantea stem bark by starvation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Human Colon Cell HCT-116-based Proliferation Assay Service - Creative Biolabs [creative-biolabs.com]

- 12. Inhibition of Smooth Muscle Cell Proliferation and Migration by a Talin Modulator Attenuates Neointimal Formation after Femoral Arterial Injury - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Isolation of Petunidin: A Technical Guide for Researchers

An in-depth exploration of the historical discovery, isolation, and characterization of Petunidin, a key anthocyanin. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview, including detailed experimental protocols, quantitative data, and visualizations of its biochemical pathways.

Introduction

Petunidin is a water-soluble O-methylated anthocyanidin, a subclass of flavonoids, that imparts a characteristic dark red to purple hue to a variety of plant tissues. Its name is derived from the Petunia genus, from which it was likely first isolated, highlighting the flower's historical importance in the study of plant pigments.[1] As a natural colorant and a molecule with significant biological activity, Petunidin has been a subject of scientific inquiry for over a century. This technical guide delves into the history of its discovery, the evolution of its isolation and purification techniques, its physicochemical properties, and its role in cellular signaling pathways.

A Historical Journey: The Discovery and Elucidation of Petunidin

The story of Petunidin is intrinsically linked to the broader history of anthocyanin research. The term "anthocyanin" itself was coined in 1835 by the German pharmacist Ludwig Clamor Marquart. However, it was the pioneering work of Nobel laureate Richard Willstätter in the early 20th century that laid the foundation for our understanding of these pigments' structures. Willstätter's meticulous isolation and characterization of various anthocyanins from different plant sources set the stage for the identification of individual compounds like Petunidin.

While the precise date and individual credited with the first isolation of Petunidin are not definitively documented in readily available literature, its discovery can be situated within the intensive period of natural product chemistry in the 1920s and 1930s. During this era, esteemed chemists such as Sir Robert Robinson and Paul Karrer made monumental contributions to the structural elucidation and synthesis of anthocyanins.[2][3][4][5] Robinson's work, in particular, focused on the synthesis of various anthocyanins, which would have required the prior isolation and structural determination of the natural products. It is highly probable that Petunidin was first isolated and characterized from Petunia hybrida during this period, given its name and the focus of research on common garden flowers.[6]

Early methods for the separation of anthocyanins relied on techniques such as paper chromatography and thin-layer chromatography (TLC), which allowed for the separation of complex mixtures of plant pigments based on their differential partitioning between a stationary and a mobile phase.[7][8][9] These early chromatographic techniques, though less sophisticated than modern methods, were instrumental in the initial purification of Petunidin and its distinction from other related anthocyanins.

Physicochemical Properties of Petunidin

The chemical structure of Petunidin is 3,3′,4′,5,7-Pentahydroxy-5′-methoxyflavylium. Its properties are summarized in the table below.

| Property | Value | Source |

| Chemical Formula | C₁₆H₁₃O₇⁺ | [10] |

| Molar Mass | 317.27 g/mol | [10] |

| Appearance | Dark-red or purple water-soluble pigment | [10] |

| CAS Number | 1429-30-7 | [10] |

| UV/Vis λmax | 573 nm | [11] |

| Solubility | Soluble in organic solvents like ethanol, DMSO, and DMF. Sparingly soluble in aqueous buffers. | [11] |

| Molar Absorptivity (ε) | Approximately 22,000 - 23,000 L·mol⁻¹·cm⁻¹ in acidified aqueous and methanolic solutions (average for anthocyanidin 3-monoglycosides) | [12] |

Table 1: Physicochemical Properties of Petunidin

Experimental Protocols for the Isolation and Analysis of Petunidin

The methodologies for isolating and analyzing Petunidin have evolved significantly from the early 20th century to the present day. Below are detailed protocols for both historical and modern techniques.

Historical Isolation Protocol: Paper Chromatography of Petunia Flower Extracts

This protocol is a representation of the techniques that would have been used in the mid-20th century for the initial separation of Petunidin.

1. Sample Preparation:

- Collect fresh petals from purple or dark red varieties of Petunia hybrida.

- Grind the petals in a mortar and pestle with a small amount of acidified methanol (e.g., 1% HCl in methanol) to extract the pigments.

- Filter the extract to remove solid plant material.

- Concentrate the extract under reduced pressure to a small volume.

2. Paper Chromatography:

- Spot the concentrated extract onto a line on a large sheet of Whatman No. 1 chromatography paper.

- Develop the chromatogram using a solvent system such as butanol-acetic acid-water (BAW) in a 4:1:5 (v/v/v) ratio (upper phase).

- Allow the solvent to ascend the paper for several hours until good separation of the pigment bands is achieved.

- The separated bands, visible as distinct colors, can be cut out.

3. Elution and Concentration:

- Elute the pigment from the cut paper strips using a small volume of acidified methanol.

- Concentrate the eluted solution to obtain a partially purified Petunidin glycoside.

Modern Isolation Protocol: Preparative High-Performance Liquid Chromatography (HPLC)

This protocol describes a contemporary method for obtaining high-purity Petunidin.

1. Extraction and Solid-Phase Extraction (SPE) Cleanup:

- Extract pigments from the plant material (e.g., berries, grape skins) using an acidified solvent (e.g., 80% methanol with 0.1% formic acid).

- Centrifuge the extract to remove solids.

- Pass the supernatant through a C18 SPE cartridge to remove non-polar impurities and concentrate the anthocyanins.

- Wash the cartridge with water to remove sugars and other polar compounds.

- Elute the anthocyanins with acidified methanol.

- Evaporate the solvent to dryness and redissolve the residue in a small volume of the initial mobile phase for HPLC.

2. Preparative HPLC:

- Column: A preparative C18 column (e.g., 250 x 21.2 mm, 5 µm particle size).

- Mobile Phase A: Water with 5% formic acid.

- Mobile Phase B: Acetonitrile with 5% formic acid.

- Gradient: A linear gradient from 5% B to 30% B over 40 minutes.

- Flow Rate: 15 mL/min.

- Detection: UV-Vis detector at 520 nm.

- Inject the concentrated extract and collect the fractions corresponding to the Petunidin peak.

3. Post-Purification:

- Combine the collected fractions containing Petunidin.

- Remove the organic solvent under reduced pressure.

- Lyophilize the remaining aqueous solution to obtain pure Petunidin as a solid.

Signaling Pathways Modulated by Petunidin

Petunidin, like many other flavonoids, exhibits a range of biological activities that are mediated through its interaction with key cellular signaling pathways. Two of the most notable are the NF-κB and MAPK pathways.

Petunidin and the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammation, immunity, and cell survival. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent degradation. This allows NF-κB to translocate to the nucleus and activate the transcription of target genes. Petunidin has been shown to inhibit the activation of the NF-κB pathway, thereby exerting anti-inflammatory effects.

References

- 1. Paul Karrer (1889 – 1971)- Pioneering research on the structure of vitamins [chemindigest.com]

- 2. Paul Karrer – Nobel Prize in Chemistry 1937 | University of Zurich | UZH [uzh.ch]

- 3. Paul Karrer | Nobel Prize, organic chemistry, X-ray crystallography | Britannica [britannica.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. uzh.ch [uzh.ch]

- 6. chembk.com [chembk.com]

- 7. [PDF] SEPARATION OF PIGMENTS FROM PETUNIA ’ S PETALS USING THIN LAYER CHROMATOGRAPHY | Semantic Scholar [semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. chemistry.muohio.edu [chemistry.muohio.edu]

- 10. Petunidin - Wikipedia [en.wikipedia.org]

- 11. cdn.caymanchem.com [cdn.caymanchem.com]

- 12. Molar absorptivities and reducing capacity of pyranoanthocyanins and other anthocyanins - PubMed [pubmed.ncbi.nlm.nih.gov]

Petunidin Derivatives: A Technical Guide to Natural Occurrence, Analysis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Petunidin is an O-methylated anthocyanidin, a type of flavonoid that contributes to the vibrant purple and blue hues observed in many plants. Its derivatives, primarily glycosides, are of significant interest to the scientific community due to their potential health benefits, including antioxidant and anti-inflammatory properties. This technical guide provides an in-depth overview of the natural occurrence of petunidin derivatives, methodologies for their analysis, and their interaction with key cellular signaling pathways.

Natural Occurrence and Distribution

Petunidin and its glycosidic derivatives are widespread in the plant kingdom, particularly in pigmented fruits and vegetables. Berries are a primary source, with notable concentrations found in blueberries, black goji berries, and Saskatoon berries. Grapes, especially varieties of Vitis vinifera, and certain vegetables like purple potatoes also contain significant amounts of these compounds.

The specific glycosylation and acylation patterns of petunidin can vary depending on the plant species, cultivar, and environmental conditions. Common petunidin glycosides include petunidin-3-O-glucoside, petunidin-3-O-galactoside, and petunidin-3-O-arabinoside. Acylated derivatives, such as those containing coumaroyl or acetyl groups, are also prevalent.

Quantitative Data on Petunidin Derivatives

The concentration of petunidin derivatives in natural sources can be highly variable. The following table summarizes quantitative data from various studies.

| Plant Source | Petunidin Derivative | Concentration | Reference |

| Blueberry (Vaccinium corymbosum) | Total Petunidin Derivatives | ~12% of total anthocyanins | [1] |

| Blueberry (Vaccinium corymbosum) | Petunidin-3-O-galactoside | Identified | [2] |

| Blueberry (Vaccinium corymbosum) | Petunidin-3-O-glucoside | Identified | [2] |

| Blueberry (Vaccinium corymbosum) | Petunidin-3-O-arabinoside | Identified | [2] |

| Blueberry (Vaccinium corymbosum) | Petunidin-3-O-(6"-O-acetylglucoside) | Identified | [2] |

| Purple Potato (Solanum tuberosum) | Petunidin-3-(trans-p-coumaroyl)-rutinoside-5-glucoside | Predominant pigment | [3] |

| Black Goji Berry (Lycium ruthenicum) | Petunidin-3-O-(trans-p-coumaroylrutinoside)-5-O-glucoside | Primary anthocyanin | [4] |

| Grape (Vitis vinifera) | Petunidin-3-O-glucoside | Identified | [5] |

| Grape (Vitis vinifera) | Petunidin-3-O-acetyl-glucoside | Identified | [6] |

| Grape (Vitis vinifera) | Petunidin-3-O-coumaroyl-glucoside | Identified | [6] |

Experimental Protocols

The accurate analysis of petunidin derivatives requires robust extraction and quantification methods. High-Performance Liquid Chromatography (HPLC) coupled with Diode-Array Detection (DAD) or Mass Spectrometry (MS) are the most common analytical techniques.

Extraction of Petunidin Derivatives from Plant Material

Objective: To extract petunidin derivatives from plant tissues for subsequent analysis.

Materials:

-

Fresh or freeze-dried plant material

-

Solvent: Methanol or ethanol, acidified with 0.1% HCl or 1% formic acid

-

Homogenizer or blender

-

Centrifuge

-

Rotary evaporator

-

Solid-Phase Extraction (SPE) cartridges (C18 or polymeric)

Protocol:

-

Sample Preparation: Homogenize fresh or freeze-dried plant material to a fine powder.

-

Solvent Extraction:

-

Add the acidified solvent to the powdered plant material (e.g., 10 mL of solvent per 1 g of sample).

-

For improved efficiency, utilize ultrasound-assisted extraction for 15-30 minutes at a controlled temperature (e.g., 40°C).[7]

-

Centrifuge the mixture to pellet the solid material.

-

Collect the supernatant. Repeat the extraction process on the pellet to ensure complete recovery.

-

-

Solvent Evaporation: Combine the supernatants and evaporate the solvent using a rotary evaporator at a temperature below 40°C to prevent degradation of the anthocyanins.

-

Solid-Phase Extraction (SPE) for Clean-up and Concentration:

-

Condition a C18 or polymeric SPE cartridge with methanol followed by acidified water (pH 2-3).[8]

-

Dissolve the dried extract in a minimal amount of acidified water and load it onto the SPE cartridge.

-

Wash the cartridge with acidified water to remove sugars and other polar impurities.

-

Elute the petunidin derivatives with acidified methanol.

-

Evaporate the eluent to dryness and reconstitute the sample in a suitable solvent for HPLC analysis.

-

Quantification by HPLC-DAD

Objective: To separate and quantify individual petunidin derivatives.

Instrumentation:

-

HPLC system with a DAD detector

-

C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Mobile Phase:

-

Solvent A: Water with 5% formic acid

-

Solvent B: Acetonitrile or Methanol

Protocol:

-

Gradient Elution: A typical gradient program starts with a low percentage of solvent B, gradually increasing to elute the more hydrophobic compounds. For example:

-

0-5 min: 5% B

-

5-20 min: 5-30% B

-

20-25 min: 30-50% B

-

25-30 min: 50-5% B (column re-equilibration)

-

-

Detection: Monitor the eluent at 520 nm, the characteristic absorbance maximum for anthocyanins.

-

Quantification: Create a calibration curve using a known standard of a petunidin glycoside (e.g., petunidin-3-O-glucoside). If a specific standard is unavailable, quantification can be performed relative to a more common anthocyanin standard like cyanidin-3-O-glucoside, with results expressed as equivalents.

Signaling Pathways

Petunidin derivatives have been shown to modulate key signaling pathways involved in inflammation and cellular stress responses. Their biological activity is often attributed to their antioxidant capacity and their ability to interact with specific cellular targets.

Anti-inflammatory Effects via NF-κB Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response. Petunidin derivatives have been demonstrated to inhibit the activation of this pathway.

References

- 1. Anti-inflammatory effect of anthocyanins via modulation of nuclear factor-κB and mitogen-activated protein kinase signaling cascades - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Multi-Protective Effects of Petunidin-3-O-(trans-p-coumaroylrutinoside)-5-O-glucoside on D-Gal-Induced Aging Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. An Optimized HPLC-DAD Methodology for the Determination of Anthocyanins in Grape Skins of Red Greek Winegrape Cultivars (Vitis vinifera L.) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. benchchem.com [benchchem.com]

The Biological Role of Petunidin in Plant Physiology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract